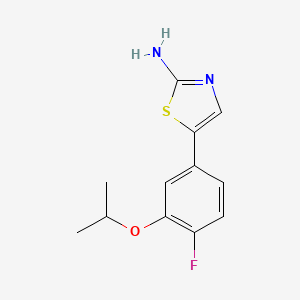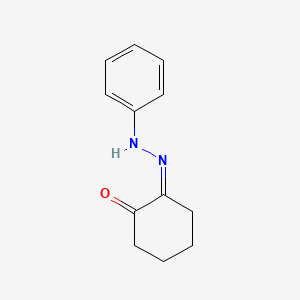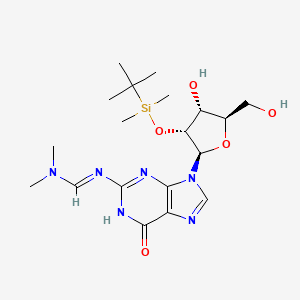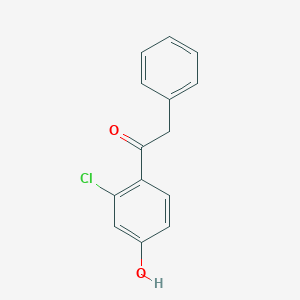![molecular formula C12H10N4O3 B14758848 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione CAS No. 15800-90-5](/img/structure/B14758848.png)
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione is a compound belonging to the class of organic compounds known as flavins. These compounds contain a flavin moiety, characterized by an isoalloxazine tricyclic ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropteridine with an appropriate hydroxyethyl derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure, which can interact with different reagents under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound .
Wissenschaftliche Forschungsanwendungen
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s isoalloxazine ring system allows it to participate in redox reactions, which are crucial in various biological processes. It can act as an electron donor or acceptor, facilitating the transfer of electrons in enzymatic reactions. This property makes it a valuable tool in studying redox biology and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4-dione: This compound is also a flavin-based photocatalyst used in similar applications.
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-methoxyethyl)-3-phenyl-: Another derivative with similar structural features and applications.
Uniqueness
What sets 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione apart is its specific hydroxyethyl group, which imparts unique chemical and biological properties. This functional group enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
15800-90-5 |
|---|---|
Molekularformel |
C12H10N4O3 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
10-(2-hydroxyethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O3/c17-6-5-16-8-4-2-1-3-7(8)13-9-10(16)14-12(19)15-11(9)18/h1-4,17H,5-6H2,(H,15,18,19) |
InChI-Schlüssel |
QALJEUZGAVFLDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)


![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)



![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
